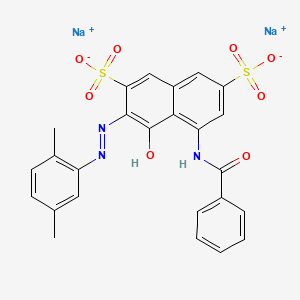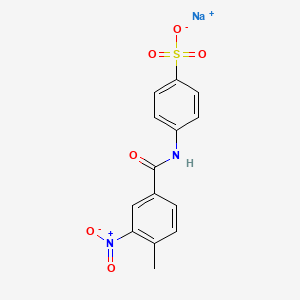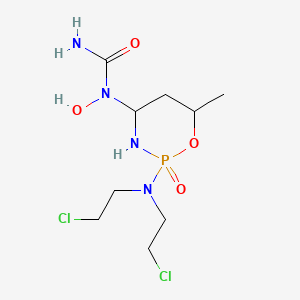
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organophosphorus compound It is known for its unique structure, which includes a urea moiety and a phosphoramide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide typically involves the reaction of bis(2-chloroethyl)amine with a suitable phosphoramide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification steps, including recrystallization and chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds. It serves as a building block for more complex molecules.
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interfere with DNA replication makes it a candidate for chemotherapy drugs.
Medicine
Medically, the compound is explored for its cytotoxic properties, which can be harnessed to target cancer cells selectively. Its unique structure allows it to interact with specific molecular targets in cancer cells.
Industry
Industrially, the compound is used in the production of specialized polymers and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with DNA. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication. This action disrupts the cell cycle and induces apoptosis in cancer cells. The molecular targets include DNA strands and associated enzymes involved in replication and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another phosphoramide compound used in chemotherapy.
Ifosfamide: A structural analog with similar anticancer properties.
Melphalan: An alkylating agent with a different mechanism but similar applications.
Uniqueness
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its specific structure, which combines a urea moiety with a phosphoramide group
Propiedades
Número CAS |
97139-13-4 |
|---|---|
Fórmula molecular |
C9H19Cl2N4O4P |
Peso molecular |
349.15 g/mol |
Nombre IUPAC |
1-[2-[bis(2-chloroethyl)amino]-6-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C9H19Cl2N4O4P/c1-7-6-8(15(17)9(12)16)13-20(18,19-7)14(4-2-10)5-3-11/h7-8,17H,2-6H2,1H3,(H2,12,16)(H,13,18) |
Clave InChI |
IRKDAKIRTLSZFV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NP(=O)(O1)N(CCCl)CCCl)N(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



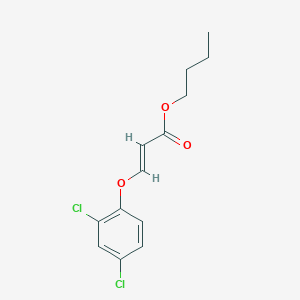
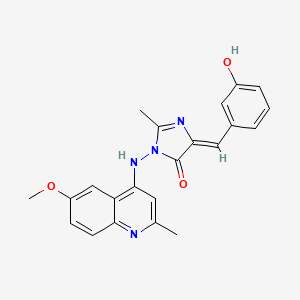
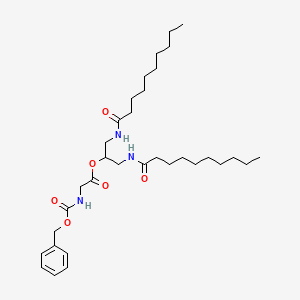
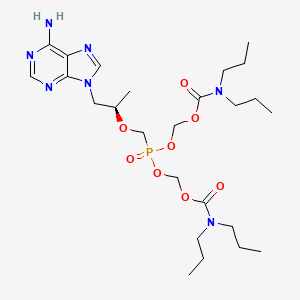
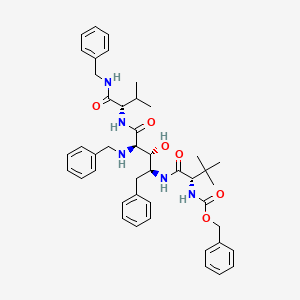
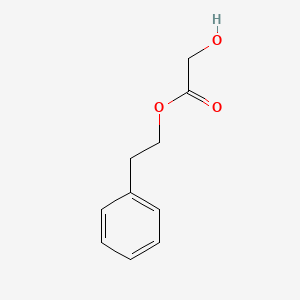
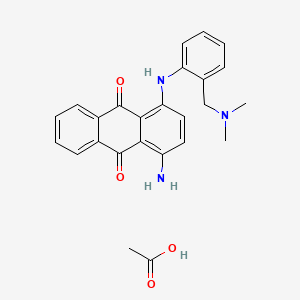
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)



